Product packaging for 5-Methoxymethoxyindan-1-one(Cat. No.:)

5-Methoxymethoxyindan-1-one

Cat. No.: B8457431
M. Wt: 192.21 g/mol
InChI Key: PQHSKRBCUMNLDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxymethoxyindan-1-one is a functionalized 1-indanone derivative offered as a key synthetic intermediate for advanced pharmaceutical and medicinal chemistry research. The 1-indanone core structure is a privileged scaffold in drug discovery, known for its broad spectrum of biological activities. Scientific literature reviews highlight that 1-indanone derivatives have demonstrated significant potency as antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer agents . Furthermore, research into these compounds has shown promise for the treatment of neurodegenerative diseases, such as Alzheimer's, where certain derivatives act as potent inhibitors of cholinesterases and amyloid-beta (Aβ) aggregation . The methoxymethoxy substituent on this particular indanone derivative enhances its utility as a versatile building block, allowing for further synthetic modifications to explore structure-activity relationships and develop novel therapeutic candidates. This product is intended for use in laboratory research as a chemical reference standard or synthetic intermediate. It is strictly For Research Use Only and is not intended for direct human diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O3 B8457431 5-Methoxymethoxyindan-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

5-(methoxymethoxy)-2,3-dihydroinden-1-one

InChI

InChI=1S/C11H12O3/c1-13-7-14-9-3-4-10-8(6-9)2-5-11(10)12/h3-4,6H,2,5,7H2,1H3

InChI Key

PQHSKRBCUMNLDU-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC2=C(C=C1)C(=O)CC2

Origin of Product

United States

Elucidation of Reaction Mechanisms Involving 5 Methoxymethoxyindan 1 One

Mechanistic Pathways of Indanone Ring Formation Reactions

The construction of the indanone core is most commonly accomplished via intramolecular cyclization of a suitably substituted aromatic precursor. The nature of this cyclization—be it ionic, radical, or pericyclic—depends on the reagents and conditions employed.

Intramolecular Friedel-Crafts acylation is a classic and widely used method for synthesizing indanones, proceeding through a distinct carbocationic pathway. beilstein-journals.orgnih.gov The typical precursor for 5-Methoxymethoxyindan-1-one would be 3-(3-methoxymethoxyphenyl)propanoic acid or its corresponding acyl halide. The reaction is promoted by a Lewis acid (e.g., AlCl₃) or a strong Brønsted acid like polyphosphoric acid (PPA). beilstein-journals.orgmasterorganicchemistry.com

The mechanism commences with the activation of the acylating agent by the acid catalyst. For an acyl chloride, the Lewis acid coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. For a carboxylic acid, a strong acid protonates the carbonyl, and subsequent loss of water generates a highly reactive acylium ion (R-C≡O⁺). This acylium ion is a powerful electrophile.

The aromatic ring then acts as a nucleophile, attacking the acylium ion in a stepwise electrophilic aromatic substitution. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The position of the attack is directed by the substituents on the aromatic ring. The methoxymethoxy group at the meta position (relative to the propanoic acid chain) is an ortho-, para-director. Therefore, cyclization is directed to the ortho position to form the five-membered ring. Finally, deprotonation from the site of substitution restores aromaticity and yields the indanone product. masterorganicchemistry.com

The concentration of the acid catalyst can influence the reaction pathway and regioselectivity, particularly in systems with multiple activating groups. Studies on related methoxy-substituted systems using PPA have shown that different acid concentrations can favor different regioisomers by altering the nature of the active electrophile.

PrecursorAcid CatalystConditionsMajor ProductReference
3-(Aryl)propanoic AcidPolyphosphoric Acid (PPA)High TemperatureAryl-substituted-1-indanone nih.gov
3-(Aryl)propanoic Acid ChlorideAlCl₃Anhydrous, inert solventAryl-substituted-1-indanone beilstein-journals.org
Divinyl KetonesLewis or Brønsted AcidVariesCyclopentenone (via Nazarov) wikipedia.org

This table illustrates common conditions for cyclization reactions that proceed via carbocation intermediates.

Another relevant cyclization that involves cationic intermediates is the Nazarov cyclization. wikipedia.orgthermofisher.com While not the most direct route to this compound, it is a powerful method for forming substituted cyclopentenones from divinyl ketones. The mechanism involves acid-catalyzed formation of a pentadienyl cation, which undergoes a 4π-conrotatory electrocyclization to form an oxyallyl cation. wikipedia.org Subsequent elimination and tautomerization yield the final product. The electronic nature of substituents on the vinyl groups can direct the regioselectivity of this cyclization. organic-chemistry.org

Modern synthetic methods have introduced radical-based strategies for the formation of indanones, often driven by photoredox catalysis. These approaches offer mild reaction conditions and high functional group tolerance, providing an alternative to harsh acidic methods. nih.gov

A common strategy involves the generation of an acyl radical, which then undergoes an intramolecular cyclization onto the aromatic ring. For example, a precursor like an ortho-alkenylbenzaldehyde can be used. A photocatalyst, upon excitation by visible light, can initiate a radical cascade. One plausible pathway involves the generation of a carbon-centered radical from a suitable precursor, which adds to the alkene. The resulting radical intermediate then attacks the aromatic ring in a homolytic aromatic substitution step to form the five-membered ring. Subsequent oxidation and tautomerization steps would lead to the indanone product.

Another photoredox-catalyzed approach involves the decarboxylative annulation of α-keto acids with alkenes. In this process, the excited photocatalyst oxidizes the α-keto acid, which then decarboxylates to form an acyl radical. This radical adds to an alkene tethered to the aromatic ring, followed by intramolecular cyclization and rearomatization to yield the indanone. These radical cyclizations are typically stepwise processes, involving distinct radical addition and ring-closure steps.

The distinction between concerted and stepwise mechanisms is fundamental to understanding reaction pathways. The intramolecular Friedel-Crafts acylation is a classic example of a stepwise process. The formation of the C-C bond and the breaking of the C-H bond occur in separate, distinct steps, with the formation of a stable carbocation (sigma complex) intermediate. masterorganicchemistry.com Similarly, radical cyclizations are inherently stepwise, involving the sequential formation of radical intermediates.

Computational studies, such as those using Density Functional Theory (DFT), are powerful tools for distinguishing between these pathways. researchgate.net By calculating the potential energy surface, researchers can identify transition states and intermediates. A stepwise reaction will show distinct energy minima corresponding to intermediates, whereas a concerted reaction will proceed through a single transition state connecting reactants and products. For indanone synthesis, DFT studies would confirm the high-energy acylium ion and the stable sigma complex intermediate in the Friedel-Crafts pathway, while illustrating the single pericyclic transition state for the electrocyclization step of the Nazarov reaction.

Investigation of Reaction Kinetics and Thermodynamics in Indanone Chemical Transformations

The rate and feasibility of indanone ring formation are governed by kinetic and thermodynamic principles. However, detailed experimental kinetic and thermodynamic data for the synthesis of this compound are not extensively reported in the literature. Therefore, this section discusses the general principles that govern these transformations.

For the intramolecular Friedel-Crafts acylation, the reaction rate is dependent on several factors: the concentration of the substrate and the acid catalyst, the temperature, and the nucleophilicity of the aromatic ring. The methoxymethoxy group on the precursor to this compound is electron-donating, which increases the nucleophilicity of the aromatic ring and thus accelerates the rate of electrophilic attack compared to an unsubstituted ring. The rate-determining step is typically the formation of the sigma complex, as this involves the disruption of aromaticity.

Analysis of Stereochemical Control and Outcomes in this compound Synthesis

The parent compound, this compound, is achiral. However, stereochemical considerations become critical when synthesizing derivatives with substituents at the C2 or C3 positions, which creates one or two stereocenters. Asymmetric synthesis provides access to enantioenriched indanones, which are valuable chiral building blocks.

Stereocontrol can be achieved through various strategies, most notably in reactions like the Nazarov cyclization or asymmetric hydrogenation of a corresponding indenone precursor. In an asymmetric Nazarov cyclization, a chiral catalyst, such as a chiral Lewis acid or Brønsted acid, is used to control the stereochemical outcome. nih.gov The catalyst coordinates to the divinyl ketone substrate, creating a chiral environment that biases the direction of the conrotatory 4π-electrocyclization. This control over the "torquoselectivity" (the preference for a clockwise or counter-clockwise rotation of the vinyl groups) directly determines the absolute stereochemistry of the newly formed stereocenters. nih.gov

For instance, if a precursor to a 3-substituted-5-methoxymethoxyindan-1-one derivative were subjected to an asymmetric Nazarov cyclization, the choice of catalyst enantiomer would determine which enantiomer of the product is formed.

Catalyst TypeExample CatalystStereochemical ControlAchieved Enantioselectivity (ee)Reference
Chiral Brønsted Acid(R)-BINOL-derived N-triflylphosphoramideControls torquoselectivity and facial protonationUp to 95% ee nih.gov
Chiral Lewis AcidCopper(II)-bisoxazoline complexesControls torquoselectivityHigh diastereoselectivity nih.gov
Rhodium ComplexRh(I) with Chiral Ligand (e.g., MonoPhos)Asymmetric 1,4-addition to form chiral centerUp to 95% ee acs.org
Palladium ComplexPd(II) with Chiral LigandAsymmetric reductive-Heck reactionHigh enantioselectivity figshare.comacs.org

This table summarizes catalyst systems used for the asymmetric synthesis of chiral indanone derivatives, demonstrating the principle of stereochemical control.

Alternatively, a prochiral indenone can be reduced to a chiral indanone using asymmetric hydrogenation. Chiral transition metal catalysts, typically based on iridium or rhodium with chiral phosphine ligands, can deliver hydrogen to one face of the double bond preferentially, leading to a highly enantioenriched product. The stereochemical outcome is determined by the specific ligand-metal complex and its interaction with the substrate in the transition state.

Spectroscopic Characterization Techniques for Structural Elucidation of 5 Methoxymethoxyindan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy in Indanone Structure Determination

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

The ¹H NMR spectrum of 5-Methoxymethoxyindan-1-one is expected to show distinct signals for each unique proton environment. The aromatic region would display signals for the three protons on the benzene (B151609) ring. The proton at the C7 position, adjacent to the carbonyl group, is expected to be the most deshielded. The protons at C6 and C4 would exhibit splitting patterns consistent with their coupling to neighboring protons. The aliphatic portion of the indanone ring contains two methylene (B1212753) groups (C2 and C3), which typically appear as triplets around 3.1 ppm and 2.7 ppm, respectively, due to coupling with each other. The methoxymethyl (MOM) protecting group would produce two characteristic singlets: one for the two equivalent protons of the oxymethylene (-O-CH₂-O-) group and another for the three equivalent protons of the methoxy (B1213986) (-O-CH₃) group.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The most downfield signal would correspond to the carbonyl carbon (C1) of the ketone. The aromatic carbons would appear in the typical aromatic region, with the carbon attached to the oxygen (C5) being significantly influenced by its electronegativity. The aliphatic carbons of the indanone ring (C2 and C3) and the carbons of the MOM group (-O-CH₂-O- and -O-CH₃) would resonate in the upfield region of the spectrum. preprints.orglibretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C1-~205-207
C2~2.7 (t)~36-37
C3~3.1 (t)~25-26
C4~7.2-7.3 (d)~110-112
C5-~158-160
C6~7.1-7.2 (dd)~115-117
C7~7.7-7.8 (d)~125-127
C7a-~154-156
C3a-~132-134
-O-C H₂-O-~5.2 (s)~94-95
-O-C H₃~3.5 (s)~56-57

Note: Predicted values are based on typical chemical shifts for indanone and methoxymethyl ether functional groups. Actual experimental values may vary depending on the solvent and other conditions.

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak connecting the signals of the C2 and C3 methylene protons, confirming their adjacent relationship. It would also show correlations between adjacent aromatic protons, such as between H6 and H7.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. preprints.org It would be used to definitively assign each proton signal to its corresponding carbon in the aliphatic, aromatic, and MOM group regions. For example, the singlet at ~5.2 ppm would show a correlation to the carbon signal at ~94 ppm, confirming the -O-CH₂-O- assignment.

A correlation from the -O-CH₂-O- protons (~5.2 ppm) to the aromatic C5 carbon (~159 ppm), confirming the location of the MOM group.

Correlations from the C3 methylene protons (~3.1 ppm) to the carbonyl carbon (C1) and the aromatic bridgehead carbon (C3a).

Correlations from the aromatic proton H4 to the carbonyl carbon (C1) and C5a, confirming the peri-relationship.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. msu.edu For this compound (C₁₁H₁₂O₃), the calculated monoisotopic mass is 192.0786 u. High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 192. The fragmentation pattern would be expected to show characteristic losses related to the functional groups present:

Loss of the methoxymethyl group: A prominent fragmentation pathway for MOM ethers is the cleavage of the C-O bond, leading to the loss of the methoxymethyl radical (•CH₂OCH₃, 45 u), which would result in a significant peak at m/z 147.

Loss of Carbon Monoxide: Ketones, particularly aromatic ones, often undergo decarbonylation. The loss of a neutral CO molecule (28 u) from the molecular ion would produce a fragment at m/z 164.

Loss of Methanol (B129727): Fragmentation of the MOM group can also lead to the loss of methanol (CH₃OH, 32 u), resulting in a peak at m/z 160.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Formula of Lost Neutral
192[M]⁺-
164[M - CO]⁺CO
160[M - CH₃OH]⁺CH₃OH
147[M - •CH₂OCH₃]⁺•CH₂OCH₃

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.orgyoutube.com The IR spectrum of this compound would be dominated by absorptions corresponding to its key structural features.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C=O (conjugated ketone)Stretch~1700-1715Strong
C=C (aromatic)Stretch~1600, ~1480Medium-Strong
C-H (aromatic)Stretch~3030-3100Medium
C-H (aliphatic)Stretch~2850-2960Medium
C-O (acetal/ether)Stretch~1000-1250Strong, Broad

The most prominent peak would be the strong absorption from the carbonyl (C=O) group stretch. Its position, slightly lower than a non-conjugated ketone, confirms its conjugation with the aromatic ring. youtube.com The spectrum would also feature strong, often complex, bands in the 1000-1250 cm⁻¹ region, characteristic of the C-O stretching vibrations of the aryl ether and the acetal (B89532) (MOM group). nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic structure and extent of conjugation in a molecule. The chromophore in this compound consists of a benzene ring conjugated with a carbonyl group and substituted with an oxygen-containing group. This extended π-system is expected to produce characteristic absorption bands in the UV region.

The spectrum would likely show two main absorption bands:

A strong absorption band at a lower wavelength (λₘₐₓ ~250-260 nm) corresponding to a π → π* electronic transition of the conjugated aromatic system.

A weaker absorption band at a longer wavelength (λₘₐₓ ~290-310 nm) resulting from the n → π* transition associated with the non-bonding electrons of the carbonyl oxygen.

Compared to the parent 1-indanone, the presence of the oxygen substituent at the C5 position is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima. nist.gov

Advanced Spectroscopic Methods and Hyphenated Techniques (e.g., GC-MS, LC-MS) in Indanone Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are invaluable for the analysis of complex mixtures and the definitive identification of components.

Gas Chromatography-Mass Spectrometry (GC-MS): If this compound is sufficiently volatile and thermally stable, GC-MS can be an effective characterization tool. The gas chromatograph would separate the compound from impurities or other reaction components, and the mass spectrometer would provide a mass spectrum for the pure, eluted compound, confirming its molecular weight and fragmentation pattern.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more versatile technique, as it does not require the analyte to be volatile. This method is ideal for monitoring the progress of a chemical reaction or for purifying the final product. The liquid chromatograph separates the components of the mixture, and the mass spectrometer provides mass data for each, allowing for the unambiguous identification of this compound in the sample.

Application of 5 Methoxymethoxyindan 1 One in Advanced Organic Synthesis

5-Methoxymethoxyindan-1-one as a Key Synthetic Intermediate for Complex Molecules

This compound serves as a crucial building block in the multistep synthesis of complex, biologically active molecules. Its rigid bicyclic framework and strategically placed functional groups—a ketone, an aromatic ring, and a protected phenol (B47542)—make it a versatile precursor. The methoxymethyl (MOM) ether acts as a protecting group for the phenolic hydroxyl, allowing for selective reactions at other parts of the molecule before its removal in a later synthetic step.

A significant application of this intermediate is in the synthesis of derivatives of (R)-aminoindan. For instance, the core structure is a key component in the synthesis of Rasagiline, a potent and selective monoamine oxidase B (MAO-B) inhibitor used in the management of Parkinson's disease. researchgate.net The synthesis typically involves the transformation of the indanone core into the corresponding aminoindan scaffold.

The general synthetic strategy often involves:

Reductive Amination: The ketone at the 1-position is converted into an amine. This can be achieved through various methods, including the formation of an oxime followed by reduction, or direct reductive amination with an amine source.

N-Alkylation: The resulting aminoindan is then alkylated. In the synthesis of Rasagiline, this involves the introduction of a propargyl group. researchgate.net

Deprotection: The MOM group is cleaved, typically under acidic conditions, to reveal the free phenolic hydroxyl group, yielding the final active pharmaceutical ingredient or a direct precursor.

The use of this compound allows for precise control over the synthetic sequence, preventing unwanted side reactions at the phenolic hydroxyl group while the core structure is being modified.

Strategic Transformations of the Indanone Core and Substituents for Derivatization

The chemical reactivity of this compound is centered around its ketone functionality, the adjacent methylene (B1212753) group, the aromatic ring, and the methoxymethyl protecting group. These sites allow for a variety of strategic transformations to generate a diverse library of derivatives. researchgate.net

Key transformations include:

Reactions at the Carbonyl Group: The ketone is a primary site for modification. It can undergo reduction to form the corresponding indanol, reductive amination to yield aminoindanes, or reaction with Grignard reagents to introduce alkyl or aryl substituents at the 1-position.

Alpha-Functionalization: The methylene group adjacent to the carbonyl (C2 position) can be functionalized. Reactions such as alpha-halogenation can introduce a handle for further nucleophilic substitution, or condensation reactions can be performed to build more complex structures.

Aromatic Ring Substitution: The electron-donating nature of the methoxymethoxy group directs electrophilic aromatic substitution to the ortho and para positions on the benzene (B151609) ring, allowing for the introduction of various substituents like nitro or halogen groups, further expanding the molecular diversity.

Deprotection: The cleavage of the MOM ether is a critical strategic step. This reaction, typically performed under mild acidic conditions, unmasks the phenolic hydroxyl group. This free hydroxyl can then be used for subsequent reactions, such as etherification or esterification, to produce a wide range of derivatives.

These transformations can be performed in various sequences to access different parts of chemical space, making this compound a highly adaptable intermediate for creating novel indane-based compounds.

Table 1: Key Transformations for Derivatization

Reaction Type Target Site Reagents Resulting Functional Group
Reduction Ketone (C1) NaBH₄, H₂/Pd-C Secondary Alcohol
Reductive Amination Ketone (C1) NH₂OH then H₂, Raney Ni Primary Amine
Grignard Reaction Ketone (C1) RMgBr Tertiary Alcohol
Aldol Condensation Methylene (C2) Aldehyde, Base α,β-Unsaturated Ketone
MOM Deprotection Methoxy (B1213986) (C5) HCl, THF/H₂O Phenolic Hydroxyl
Nitration Aromatic Ring HNO₃, H₂SO₄ Nitro Group

Role in the Synthesis of Downstream Organic Compounds and Scaffolds

This compound is a foundational molecule for the synthesis of a broad range of downstream organic compounds and heterocyclic scaffolds. The indane framework itself is considered a "privileged structure" in medicinal chemistry, as it is found in numerous pharmacologically active compounds. srdorganics.com

By applying the transformations described previously, this intermediate can be converted into several important classes of compounds:

Aminoindanes: As precursors to MAO-B inhibitors and other neurologically active agents.

Indenones: Dehydrogenation of the indanone can yield the corresponding indenone, an α,β-unsaturated ketone that can participate in Michael additions and other conjugate reactions.

Spirocyclic and Fused Heterocycles: The ketone functionality is a key handle for constructing more complex ring systems. For example, condensation reactions with binucleophiles can lead to the formation of fused heterocyclic systems, such as indeno-pyridines or indeno-pyrazoles. The base-promoted reaction of related indanediones with various reagents can lead to unique spiro and fused derivatives. rsc.org

Polycyclic Aromatic Systems: The indanone core can serve as a starting point for building larger aromatic systems through annulation reactions.

The versatility of this compound makes it a valuable building block for generating libraries of compounds for drug discovery and materials science. nih.govresearchgate.net Its stable structure and multiple reactive sites allow chemists to systematically modify the molecule to explore structure-activity relationships.

Utility in Multicomponent Reactions and Cascade Processes for Chemical Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing parts of all reactants, are highly valued for their efficiency and ability to rapidly generate molecular complexity. frontiersin.orgnih.gov The ketone functionality of this compound makes it a suitable candidate for several well-known MCRs.

For example, ketones are key substrates in reactions such as:

The Bucherer-Bergs Reaction: A reaction between a ketone, cyanide, and ammonium (B1175870) carbonate to produce hydantoins, which are important heterocyclic scaffolds in medicinal chemistry.

The Passerini and Ugi Reactions: While these typically involve aldehydes, ketone variants exist, allowing for the synthesis of α-acyloxy carboxamides and α-amino carboxamides, respectively. researchgate.net

The participation of this compound in such MCRs would allow for the direct incorporation of its indane core into more complex and diverse molecular architectures in a single, atom-economical step.

Cascade reactions (or domino reactions) involve a series of intramolecular or intermolecular transformations that occur sequentially in a one-pot setting, where each subsequent reaction is triggered by the functionality formed in the previous step. nih.gov The structure of this compound is well-suited for designing cascade processes. A reaction could be initiated at the ketone, which then triggers a subsequent cyclization or rearrangement involving the aromatic ring or a substituent. The ability to deprotect the MOM group in situ could also be incorporated into a cascade sequence, revealing the phenol to participate in a subsequent reaction step, further increasing the complexity of the final product without the need for isolating intermediates. Such domino reactions involving indanone-related structures have been shown to produce diverse and complex spiro and fused ring systems. rsc.orgfigshare.com

Computational and Theoretical Investigations of 5 Methoxymethoxyindan 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern chemical research, providing deep insights into the electronic nature of molecules. For 5-Methoxymethoxyindan-1-one, DFT studies would be instrumental in understanding its fundamental properties.

These calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to solve the Schrödinger equation in an approximate manner. The output of these calculations provides a wealth of information, including the optimized molecular geometry, electron distribution, and orbital energies.

Key parameters that would be calculated to predict reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. Furthermore, the visualization of these frontier orbitals can pinpoint the likely sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability
Dipole Moment3.5 DIndicates overall polarity of the molecule

Note: The values in this table are illustrative and represent the type of data that would be generated from DFT calculations.

Molecular Modeling and Conformational Analysis of the Indanone Framework

The three-dimensional structure of a molecule is intrinsically linked to its physical and biological properties. Molecular modeling techniques, including molecular mechanics and semi-empirical methods, are employed to explore the conformational landscape of molecules like this compound.

The indanone framework, consisting of a fused benzene (B151609) and cyclopentanone (B42830) ring system, has a degree of flexibility. The methoxymethoxy group attached at the 5-position introduces additional rotational freedom. Conformational analysis would involve systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation. This process identifies the lowest energy (most stable) conformers and the energy barriers between them.

Understanding the preferred conformation is crucial as it dictates how the molecule interacts with other molecules, such as biological receptors or reactants in a chemical synthesis.

Table 2: Example of Conformational Analysis Data for this compound

ConformerRelative Energy (kcal/mol)Dihedral Angle (°C-O-C-O)Key Structural Feature
1 (Global Minimum)0.00175.2Extended methoxymethoxy chain
21.8565.8Gauche conformation of the ether linkage
33.21-70.1Alternative gauche conformation

Note: This table presents hypothetical data to illustrate the results of a conformational analysis.

Prediction of Spectroscopic Properties through Theoretical Methods

Computational methods are powerful tools for predicting various spectroscopic properties, which can aid in the identification and characterization of a compound. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra would be highly valuable.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) of each atom in the molecule. These predictions are based on the calculated electron density around each nucleus. Comparing the predicted spectrum to an experimental one can help confirm the structure of a synthesized compound.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the absorption peaks in an IR spectrum. This allows for the assignment of specific peaks to the vibrations of particular functional groups, such as the carbonyl (C=O) stretch of the indanone core.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to its absorption of UV-Vis light. This can provide information about the chromophores present in the molecule and its potential color.

Table 3: Illustrative Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Data PointCorresponding Structural Feature
¹³C NMR198 ppmCarbonyl carbon of the indanone
¹H NMR7.5 ppmAromatic proton adjacent to the carbonyl group
IR1710 cm⁻¹C=O stretching vibration
UV-Visλ_max at 285 nmπ → π* transition in the aromatic system

Note: The data in this table are examples of what would be obtained through spectroscopic prediction calculations.

Elucidation of Structure-Reactivity Relationships through Computational Studies

By systematically modifying the structure of this compound in-silico and calculating the resulting changes in its electronic and structural properties, it is possible to establish structure-reactivity relationships. For instance, computational studies can explore how the introduction of different substituent groups on the aromatic ring would affect the reactivity of the carbonyl group.

This type of analysis is particularly valuable in fields like drug design and materials science, where understanding how small structural changes impact a molecule's function is critical. For this compound, such studies could guide the synthesis of derivatives with tailored properties.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 5-Methoxymethoxyindan-1-one while ensuring safety and minimizing byproducts?

  • Methodological Answer : Synthesis should follow strict safety protocols, including the use of protective equipment (gloves, goggles, lab coats) and proper ventilation. Reaction optimization can be guided by analogous indanone derivatives, such as adjusting reaction temperatures or catalysts to reduce side products. Purification via column chromatography or recrystallization should be validated using techniques like HPLC to confirm purity (>97%) . Structural confirmation requires NMR (¹H/¹³C) and FTIR to verify functional groups, supplemented by single-crystal X-ray diffraction for stereochemical clarity, as demonstrated for 7-Methoxyindan-1-one .

Q. How can researchers characterize the physicochemical properties of this compound when limited literature data exists?

  • Methodological Answer : Key properties (melting point, solubility, stability) should be empirically determined. For example, thermal stability can be assessed via thermogravimetric analysis (TGA), while solubility profiles in polar/nonpolar solvents can inform reaction solvent selection. Spectroscopic databases (e.g., NIST Chemistry WebBook) for structurally related compounds, such as 1-Methoxycyclohexane, provide comparative benchmarks . Lack of toxicological data necessitates preliminary cytotoxicity assays (e.g., MTT tests) to establish handling guidelines .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound across different experimental conditions?

  • Methodological Answer : Contradictions may arise from solvent effects, pH, or impurities. Systematic replication under controlled conditions (e.g., deuterated solvents, standardized concentrations) is critical. Advanced techniques like 2D NMR (COSY, HSQC) can differentiate overlapping signals. Cross-referencing with computational models (DFT calculations for predicted shifts) adds validation . Data discrepancies should be documented and analyzed using statistical tools (e.g., ANOVA) to identify outliers .

Q. What experimental design strategies are effective for optimizing the catalytic efficiency of this compound in synthetic pathways?

  • Methodological Answer : Design of Experiments (DoE) methodologies, such as factorial designs, can systematically test variables (catalyst loading, temperature, solvent polarity). For example, TCI America’s protocols for methoxy-containing compounds emphasize iterative testing of Lewis acid catalysts (e.g., AlCl₃ vs. FeCl₃) to maximize yield . Kinetic studies (e.g., time-resolved IR spectroscopy) help identify rate-limiting steps. Data should be analyzed using multivariate regression to isolate significant factors .

Q. How can researchers address the lack of ecotoxicological data for this compound in environmental risk assessments?

  • Methodological Answer : Predictive models (e.g., QSAR) using data from structurally similar compounds (e.g., 5-Hydroxy-7-methoxyflavone) can estimate toxicity endpoints. Empirical validation via acute/chronic exposure tests in model organisms (e.g., Daphnia magna) is essential. Waste management must adhere to protocols for hazardous intermediates, including neutralization and disposal via certified facilities .

Data Integrity and Reporting

Q. What frameworks ensure rigorous data documentation and reproducibility for studies involving this compound?

  • Methodological Answer : Follow institutional guidelines for raw data retention (e.g., lab notebooks, electronic records stored for 5–10 years) and metadata annotation (e.g., instrument calibration logs). Reports should distinguish raw vs. processed data, with large datasets (e.g., chromatograms) appended and key results summarized in tables/graphs . Peer-review checklists, such as those from Acta Crystallographica, ensure methodological transparency .

Q. How can interdisciplinary approaches enhance the application of this compound in materials science or medicinal chemistry?

  • Methodological Answer : Collaborate with computational chemists to model reactivity (e.g., docking studies for drug design) or materials scientists to explore photophysical properties. For example, methoxyindanone derivatives have been studied for OLED applications, requiring joint expertise in synthesis and device fabrication . Mixed-methods research designs integrate qualitative feedback (e.g., expert interviews) with quantitative data to refine hypotheses .

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